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molecular formula C6H5IO2S B1424488 Methyl 5-iodothiophene-3-carboxylate CAS No. 88770-20-1

Methyl 5-iodothiophene-3-carboxylate

Cat. No. B1424488
M. Wt: 268.07 g/mol
InChI Key: ACAMEEQCWLGHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365540B2

Procedure details

A mixture of 5-iodothiophene-3-carboxylic acid (3.48 g), iodomethane (2.92 g), potassium carbonate (2.84 g) and DMF (35 ml) was stirred at room temperature for 1 day. The reaction mixture was poured into water, and extracted with EtOAc. The extract was washed with brine, dried over MgSO4, concentrated and purified by silica gel column chromatography (hexane/EtOAc) to give the title compound (3.62 g) as a white solid.
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
2.84 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([OH:9])=[O:8])[CH:3]=1.IC.[C:12](=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[I:1][C:2]1[S:6][CH:5]=[C:4]([C:7]([O:9][CH3:12])=[O:8])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
3.48 g
Type
reactant
Smiles
IC1=CC(=CS1)C(=O)O
Name
Quantity
2.92 g
Type
reactant
Smiles
IC
Name
Quantity
2.84 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
35 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (hexane/EtOAc)

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
IC1=CC(=CS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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